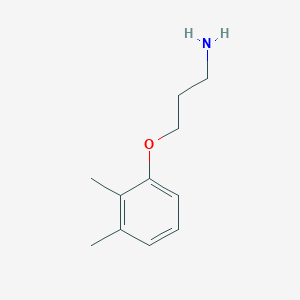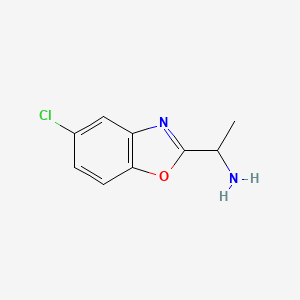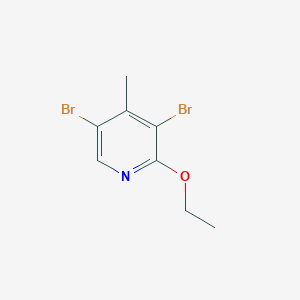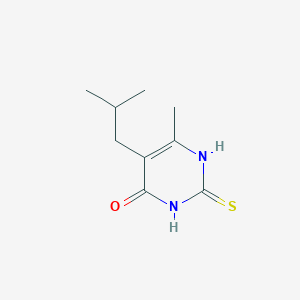![molecular formula C7H14N2 B12111725 Bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B12111725.png)
Bicyclo[2.2.1]heptane-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-2,3-diamine: is a bicyclic organic compound with the molecular formula C7H14N2 It is characterized by a rigid, cage-like structure that includes two amine groups attached to the second and third carbon atoms of the bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptane-2,3-diamine typically involves the Diels-Alder reaction, followed by subsequent functional group transformations. One common method includes the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct, which is then subjected to hydrogenation and amination to yield the desired diamine .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic hydrogenation and amination processes. For example, the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium, followed by amination, can produce the diamine with high yield .
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[2.2.1]heptane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the diamine into its corresponding amines or hydrocarbons.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Amines, hydrocarbons
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
Chemistry: Bicyclo[2.2.1]heptane-2,3-diamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific binding properties .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as polymers and resins .
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]heptane-2,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can include hydrogen bonding, ionic interactions, and covalent bonding with specific enzymes or receptors. The rigid bicyclic structure of the compound allows for precise spatial orientation, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- Bicyclo[2.2.1]heptane-2,5-diamine
- Bicyclo[2.2.1]heptane-2,3-dione
- Bicyclo[2.2.1]heptane, 2-methyl-
Uniqueness: Bicyclo[2.2.1]heptane-2,3-diamine is unique due to the position of its amine groups, which confer distinct chemical reactivity and binding properties compared to other similar bicyclic compounds. Its rigid structure and specific functional groups make it particularly valuable in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
bicyclo[2.2.1]heptane-2,3-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3,8-9H2 |
Clé InChI |
ZPKDUFWKBQYUAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C(C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12111647.png)



![2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12111664.png)
![7-[[2-(2-Amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12111666.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-nicotinamide](/img/structure/B12111670.png)





![2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B12111712.png)

